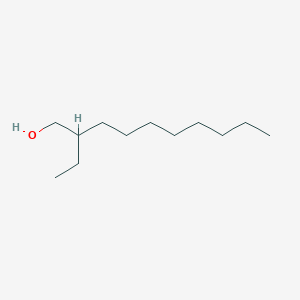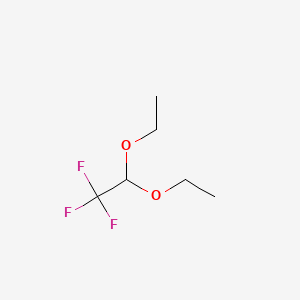
Trifluoroacetaldehyde diethyl acetal
描述
Trifluoroacetaldehyde diethyl acetal is an organofluorine compound with the chemical formula C₇H₁₃F₃O₂. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. The presence of trifluoromethyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
Trifluoroacetaldehyde diethyl acetal, also known as 2,2-diethoxy-1,1,1-trifluoroethane or Ethane, 1,1-diethoxy-2,2,2-trifluoro-, is a fluorinated derivative of acetaldehyde It’s known that fluorinated compounds are often used to enhance the affinity of drug molecules towards biological targets .
Mode of Action
The mode of action of this compound involves the formation of acetals . Acetals are formed by the reaction of alcohols with aldehydes or ketones. The reaction proceeds through several steps, including protonation of the carbonyl group, nucleophilic attack by the alcohol, and deprotonation to form a hemiacetal. This is followed by protonation of the alcohol, removal of water, another nucleophilic attack by the alcohol, and finally deprotonation by water .
Biochemical Pathways
It’s known that the compound can participate in mannich-type reactions, which are important for the construction of fluorinated compounds . These reactions can lead to the synthesis of various bioactive materials and healthcare products .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability, bioavailability, and membrane permeability .
Result of Action
The compound’s ability to participate in mannich-type reactions suggests that it could contribute to the synthesis of a wide variety of bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used can significantly affect the regioselectivity of the hydroxyalkylation of indole with trifluoroacetaldehyde hemiacetals . The selection of the solvent can ensure absolute regio/chemoselectivity of the reaction depending on the polarity and dielectric constant of the medium .
生化分析
Biochemical Properties
Trifluoroacetaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the synthesis of trifluoromethylated compounds. It interacts with various enzymes and proteins, facilitating the formation of trifluoromethylated alcohols, which are crucial in the development of antifungal, antitumor, and chemotherapeutic agents . The compound’s high electrophilicity allows it to form stable intermediates with biomolecules, enhancing its reactivity and effectiveness in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, the compound’s interaction with cell signaling molecules can modulate signal transduction pathways, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound undergoes protonation of the carbonyl group, followed by nucleophilic attack by alcohols, leading to the formation of hemiacetals and acetals . These reactions are facilitated by the compound’s high electrophilicity, which enhances its binding interactions with enzymes and other biomolecules . This mechanism is crucial for its role in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to polymerize upon storage, forming a waxy, white solid that is soluble in diethyl ether and acetone . This polymerization can affect its long-term stability and reactivity in biochemical assays. Additionally, the compound’s degradation products may have distinct effects on cellular function, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways and modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to trifluoromethylated intermediates. The compound interacts with enzymes such as aldehyde dehydrogenases and reductases, facilitating its metabolism and incorporation into various biochemical pathways . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde diethyl acetal can be synthesized through the acetalization of trifluoroacetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CF3CHO+2C2H5OH→CF3CH(OCH2CH3)2+H2O
The reaction is carried out under acidic conditions, often using catalysts such as hydrochloric acid or sulfuric acid. The removal of water is crucial to drive the reaction to completion, which can be achieved using molecular sieves or a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of less corrosive and more environmentally friendly catalysts is also explored to minimize environmental impact .
化学反应分析
Types of Reactions: Trifluoroacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trifluoroacetic acid using strong oxidizing agents.
Reduction: Reduction can yield trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various substituted trifluoroacetaldehyde derivatives
科学研究应用
Trifluoroacetaldehyde diethyl acetal is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to introduce trifluoromethyl groups.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential as drug candidates.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation .
相似化合物的比较
- Trifluoroacetaldehyde methyl acetal
- Trifluoroacetaldehyde ethyl hemiacetal
- Trifluoroacetone
Comparison: Trifluoroacetaldehyde diethyl acetal is unique due to its specific structure, which provides a balance between reactivity and stability. Compared to trifluoroacetaldehyde methyl acetal, it offers better solubility and handling properties. Trifluoroacetaldehyde ethyl hemiacetal, on the other hand, is less stable and more prone to hydrolysis. Trifluoroacetone lacks the acetal functionality, making it less versatile in certain synthetic applications .
属性
IUPAC Name |
2,2-diethoxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-3-10-5(11-4-2)6(7,8)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNVEUWTDUFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185147 | |
| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31224-45-0 | |
| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031224450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-diethoxy-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


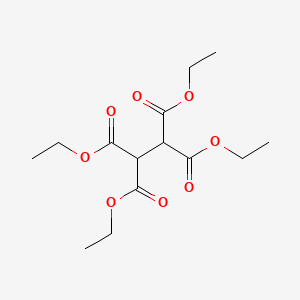
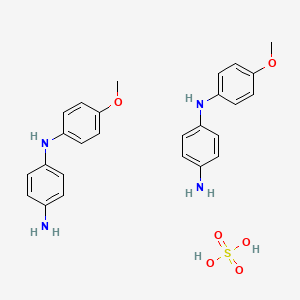



![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)

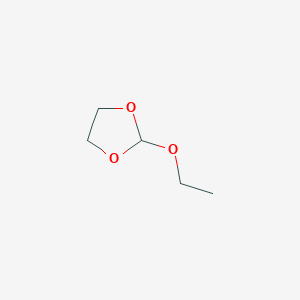
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)




